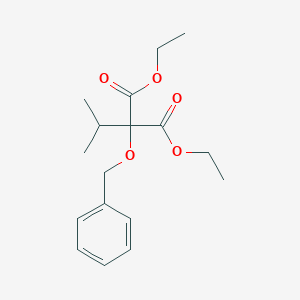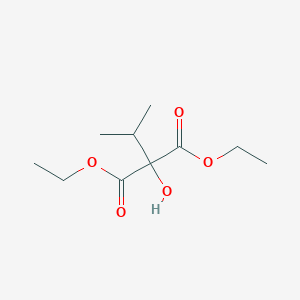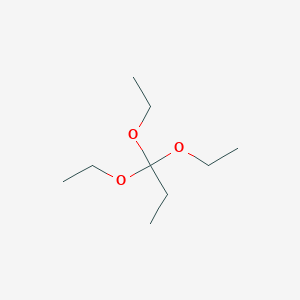
毒死蜱
描述
Prothiofos is an organophosphorus insecticide known chemically as O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate. It is used in agriculture to protect crops from pests. The compound has been studied for its interaction with biological systems, its fate in organisms, and its potential for environmental remediation .
Synthesis Analysis
While the synthesis of prothiofos itself is not detailed in the provided papers, related compounds and methodologies can offer insight into the synthesis process. For example, the synthesis of complex organic molecules often involves the formation of specific functional groups and the use of catalysts to facilitate reactions. In the context of prothiofos, similar synthetic strategies could be employed to assemble its organophosphorus structure .
Molecular Structure Analysis
The molecular structure of prothiofos includes a phosphorodithioate group attached to an O-ethyl group and an O-aryl group with two chlorine substituents. This structure is crucial for its biological activity as an insecticide. The presence of the dichlorophenyl group and the ethyl and propyl groups likely influence the molecule's reactivity and stability .
Chemical Reactions Analysis
Prothiofos undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis in alkaline conditions leads to the breakdown of prothiofos into 2,4-dichlorophenol and O-ethyl S-propyl phosphorodithioate. Oxidation can yield the prothiofos oxon, among other products. These reactions are significant as they determine the persistence and toxicity of prothiofos in the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of prothiofos, such as solubility, stability, and reactivity, are influenced by its molecular structure. Prothiofos is known to be stable in acidic conditions but hydrolyzes in alkaline media. Its stability under various environmental conditions, such as exposure to sunlight and UV radiation, has been studied to understand its degradation pathways and products. The compound's interaction with metals and its potential use in electrodes also highlight its diverse chemical properties .
Relevant Case Studies
Several case studies have explored the use of prothiofos in different contexts. For instance, prothiofos has been used as a membrane solvent in the construction of a histamine-sensitive electrode, demonstrating its utility beyond its traditional role as an insecticide . The fate of prothiofos in rats has been studied to understand its absorption, metabolism, and excretion, which are crucial for assessing its safety and environmental impact . Additionally, prothiofos has been the target of hydrolysis reactions using bio-composite catalysts, showcasing innovative approaches to pesticide remediation .
科学研究应用
植物中的降解和分布
马铃薯中的残留命运: 毒死蜱残留物主要存在于马铃薯叶和果皮中。油炸、煮沸和烘烤等加工方法显著减少了这些残留物,其中油炸是最有效的方法 (Abdel-Gawad等人,2008)。
化学稳定性: 毒死蜱的化学稳定性得到了检验,结果表明暴露在阳光和紫外线下会导致逐渐降解。还观察到毒死蜱在酸性条件下稳定,但在碱性条件下水解 (Abdel-Gawad等人,2010)。
环境影响和修复
农药残留迁移: 在一项涉及日本苹果梨的研究中发现,毒死蜱残留物在生长季节从浸有农药的袋子迁移到水果中,尽管数量很小 (Katami等人,2000)。
用于吸附的农业废弃物: 橙皮和杏仁核等农业废弃物被用作吸附剂从水中去除毒死蜱。这一过程受pH值和吸附剂剂量等因素的影响,实现了很高的去除效率 (Abdelhameed等人,2020)。
河口风险评估: 在南非河口进行的一项研究评估了包括毒死蜱在内的农药的风险。结果发现,水中毒死蜱的浓度超过了国际水准指南,构成了潜在的环境风险 (Bollmohr等人,2007)。
科学中的先进应用
用于代谢物识别的暴露组学方法: 使用动物实验识别毒死蜱尿液代谢物的研究促进了暴露组学研究领域的发展,这对于理解环境化学品暴露至关重要 (Nomasa等人,2021)。
生物复合材料作为可回收催化剂: 一项研究调查了均金属和异金属生物复合材料作为毒死蜱水解的可回收催化剂的用途,表明在农药修复中具有潜在的应用 (Emam等人,2021)。
作用机制
Target of Action
Prothiofos, also known as PROTHIOPHOS, primarily targets the enzyme acetylcholinesterase (AChE; EC 3.1.1.7) in pests . This enzyme plays a crucial role in the nervous system, where it helps in breaking down the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
Prothiofos acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, prothiofos prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synapses . This causes continuous activation of the postsynaptic membrane, leading to overexcitation, convulsions, paralysis, and eventually death of the pest .
Biochemical Pathways
The primary biochemical pathway affected by prothiofos is the cholinergic pathway . By inhibiting acetylcholinesterase, prothiofos disrupts the normal functioning of this pathway, leading to an overaccumulation of acetylcholine in the synapses . This results in the overstimulation of the nervous system, causing detrimental effects on the pest .
Pharmacokinetics
Like other organophosphates, it is likely that prothiofos is readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of prothiofos primarily involve the disruption of normal neural signaling. By inhibiting acetylcholinesterase and causing an overaccumulation of acetylcholine, prothiofos leads to continuous nerve impulses, resulting in muscle contractions, paralysis, and eventually death of the pest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of prothiofos. For instance, the presence of other pesticides or chemicals in the environment could potentially interact with prothiofos, affecting its potency or stability . Additionally, the specific characteristics of the pest population, such as their resistance to pesticides, can also influence the efficacy of prothiofos .
安全和危害
未来方向
The Environmental Protection Authority (EPA) has revoked the approvals for Prothiofos . Since July 1, 2023, the import or manufacture of pesticides containing Prothiofos has been ceased . From August 1, 2023, the use of pesticides containing Prothiofos has been prohibited . By December 1, 2023, any stock of these pesticides must be disposed of .
属性
IUPAC Name |
(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIWKDOCAUBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042349 | |
| Record name | Prothiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prothiofos | |
CAS RN |
34643-46-4 | |
| Record name | Prothiofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prothiofos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prothiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTHIOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)







